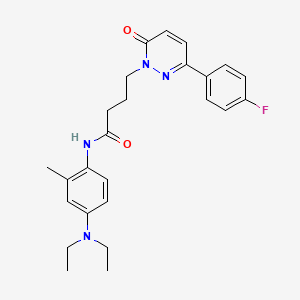
N-(4-(diethylamino)-2-methylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(diethylamino)-2-methylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a useful research compound. Its molecular formula is C25H29FN4O2 and its molecular weight is 436.531. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(diethylamino)-2-methylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and relevance in therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Diethylamino Group : This moiety is known for enhancing lipophilicity and can influence the compound's ability to cross biological membranes.
- Pyridazinone Scaffold : This structure is often associated with various biological activities, including antitumor and anti-inflammatory effects.
- Fluorophenyl Substituent : The presence of fluorine can enhance metabolic stability and binding affinity to biological targets.
Molecular Formula
The molecular formula of the compound is C23H28FNO2, indicating a complex arrangement of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyridazinone have shown promising results in inhibiting cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest.
Case Study: Antitumor Effects
In a study involving a related pyridazinone derivative, researchers observed that treatment led to:
- Cell Cycle Arrest : Induction of G2/M phase arrest was noted in HepG2 liver cancer cells.
- Apoptosis : Increased markers of apoptosis were detected, suggesting that the compound could effectively trigger programmed cell death in cancerous cells .
Inhibition of Histone Deacetylases (HDACs)
Another significant aspect of the biological activity of this compound is its potential as an HDAC inhibitor. HDACs play a crucial role in regulating gene expression, and their inhibition has been linked to antitumor effects.
Research Findings
- A related compound demonstrated IC50 values of 95.2 nM against HDAC1, indicating potent inhibition capabilities. This suggests that this compound may share similar properties .
Pharmacological Implications
Given its structural characteristics and preliminary findings on biological activity, this compound could be explored further for:
- Cancer Therapy : As an HDAC inhibitor or an apoptosis-inducing agent.
- Neurological Disorders : The diethylamino group suggests potential central nervous system activity, warranting investigation into its effects on neurological pathways.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | IC50 (nM) |
|---|---|---|---|
| Compound A | Similar | HDAC Inhibition | 95.2 |
| Compound B | Related | Antitumor Activity | 260.7 |
| Compound C | Analog | Apoptosis Induction | 255.7 |
This table highlights the comparative biological activities of compounds structurally related to this compound.
属性
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4O2/c1-4-29(5-2)21-12-13-22(18(3)17-21)27-24(31)7-6-16-30-25(32)15-14-23(28-30)19-8-10-20(26)11-9-19/h8-15,17H,4-7,16H2,1-3H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEJIJZJFGKSLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













